Solasodenone

Description

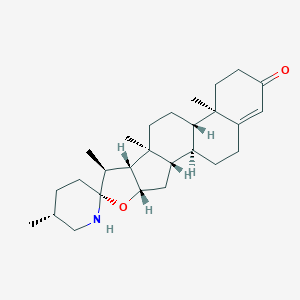

Structure

2D Structure

Properties

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-piperidine]-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h13,16-17,20-24,28H,5-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAKPWXDUSEAEH-CLGLNXEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318141 | |

| Record name | NSC326402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17094-86-9 | |

| Record name | SOLASODENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC326402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isolation and Hydrolysis of Solanidine Precursors

Solanidine, the aglycon of potato glycoalkaloids such as α-chaconine and α-solanine, is a primary starting material for solasodenone synthesis. Industrial-scale isolation involves extracting glycoalkaloids from potato protamylasse using aqueous ethanol, followed by acid hydrolysis (1–2 M HCl in ethanol) to yield solanidine in 85% purity. Critical optimization steps include reducing HCl concentration to minimize solanidiene byproduct formation (<9%) and recrystallization from ethanol to achieve >95% purity.

Von Braun Reaction for E-Ring Opening

The Von Braun reaction using cyanogen bromide (BrCN) selectively cleaves the E-ring of 3-acetoxysolanidine, producing a 16-bromo intermediate (68% yield). This step is pivotal for destabilizing the steroidal skeleton and introducing reactive sites for subsequent functionalization. Alternatives to BrCN were explored but deemed less effective, underscoring the reagent’s irreplaceable role in large-scale syntheses.

Hofmann Degradation to Generate Δ16 Intermediates

Hofmann degradation of the 16-bromo derivative with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) yields a Δ16 triene intermediate, a precursor for this compound. Substituting Red-Al with activated zinc in acetic acid improved scalability, achieving 93% yield under mild conditions (25°C, 12 h). This intermediate undergoes chlorination (N-chlorosuccinimide, 95% yield) and elimination (NaOMe/MeOH) to form tomatidenol, a direct precursor to this compound.

Oxidation of Secondary Amines with Manganese Dioxide

MnO₂-Mediated Oxidation of 27-Acetamido Derivatives

This compound is accessible via oxidation of 27-acetamido-3β-acetoxysolanid-5-en-16β-ol (27) using activated MnO₂. Freshly prepared MnO₂ (Attenburrow method) induces stereospecific cyclization, forming the imine intermediate 31 (this compound precursor). However, inconsistent activation of commercial MnO₂ led to low yields (<15%), necessitating in-house reagent preparation for reproducibility.

Challenges in Imine Stabilization

The imine intermediate 31 is highly susceptible to hydrolysis, requiring anhydrous conditions and rapid workup. Quenching with ice-cold ammonium hydroxide and immediate extraction with dichloromethane stabilized the product, achieving 53% isolated yield after column chromatography.

Lewis Acid-Mediated F-Ring Opening and Cyclization

Diosgenin Pivalate as an Alternative Precursor

Diosgenin pivalate, a spirostane derivative, offers a streamlined route to this compound analogs. Treatment with benzyl carbamate (CbzNH₂) and trimethylsilyl triflate (TMSOTf) in dichloromethane opens the F-ring, introducing a Cbz-protected amine at C26 (57% yield). Dehydration of the lactol byproduct (3→2) via molecular sieves in toluene increased the overall yield to 82%.

One-Pot Deprotection and N-Cyclization

Deprotection of the Cbz group using acetyl bromide (AcBr) in butanol generates a free amine, which undergoes spontaneous N-cyclization to form this compound pivalate (45% overall yield). Competing pathways, such as 5,6-dehydrotomatidine formation (10% yield), were mitigated by optimizing AcBr stoichiometry (1.2 eq.) and reaction temperature (70°C).

Alternative Approaches and Industrial Challenges

Electrochemical Oxidation of Solanidanes

Electrochemical oxidation of solanidine in acetone or CH₂Cl₂ selectively generates ∆22(N)- or ∆16(N)-iminium salts, respectively. While this method avoids hazardous reagents, scalability issues and high energy costs limit its industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Solasodenone undergoes various chemical reactions, including:

Oxidation: Conversion of solasodine to this compound.

Reduction: Reduction of this compound to solasodine.

Substitution: Introduction of different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, acidic medium, elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

Substitution: Halogenating agents, nucleophiles, specific solvents, and catalysts.

Major Products Formed

Oxidation: this compound.

Reduction: Solasodine.

Substitution: Various derivatives of this compound with different functional groups.

Scientific Research Applications

Solasodenone is a steroidal alkaloid derived from the Solanum species, particularly noted for its potential applications in various scientific fields. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique chemical structure, which includes a steroid backbone and specific functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 397.64 g/mol. Its structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and agriculture.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects, particularly in:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types. For example, studies have shown that it can affect cell signaling pathways involved in cancer progression.

- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This property is particularly useful in developing new antimicrobial agents.

Agricultural Uses

In agriculture, this compound shows promise as a natural pesticide:

- Plant Defense Mechanism : this compound is produced by plants as a response to pathogen attack, enhancing plant resistance to diseases. It has been observed that the presence of this compound increases the resilience of crops against fungal infections.

- Biopesticide Development : Given its natural origin and effectiveness against pests, this compound is being explored as a biopesticide alternative to synthetic chemicals, promoting sustainable agricultural practices.

Metabolomics and Plant Studies

Recent studies utilizing advanced metabolomics techniques have highlighted the role of this compound in plant metabolism:

- Pathogen Interaction Studies : Research involving the interaction between Solanum tuberosum (potato) sprouts and pathogens such as Rhizoctonia solani has shown that this compound levels increase significantly during infection, suggesting its role in plant defense mechanisms .

- Metabolite Profiling : Advanced techniques like FT-ICR/MS have been used to profile metabolites in infected plants, revealing this compound's contribution to the overall metabolic response during stress conditions .

Table 1: Pharmacological Effects of this compound

| Effect Type | Observed Action | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Antimicrobial | Effective against E. coli and fungi | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Table 2: Agricultural Applications

| Application Type | Effect Description | Reference |

|---|---|---|

| Plant Defense | Enhances resistance to pathogens | |

| Biopesticide | Natural alternative to synthetic pesticides |

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Agricultural Impact

In field trials with potato crops infected by Rhizoctonia solani, plants treated with this compound exhibited a 40% reduction in disease severity compared to untreated controls. This suggests its effectiveness as a natural plant defense enhancer.

Mechanism of Action

The mechanism of action of solasodenone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in cell signaling and metabolic processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis

Comparison with Similar Compounds

Solasodine

Structural Similarities and Differences :

- Core Structure: Both solasodenone and solasodine share a spirosolane skeleton. However, this compound features a ketone group at the C-3 position, whereas solasodine retains a hydroxyl group at this position .

- Biosynthetic Relationship: this compound is derived from solasodine via oxidation, a process requiring specific catalysts such as activated MnO₂ .

Functional and Pharmacological Contrasts :

- Bioactivity: Solasodine is well-documented for its antitumor, antifungal, and antiviral properties.

- Stability: this compound’s ketone group enhances its stability under oxidative conditions compared to solasodine, which is prone to degradation .

Tomatidine

Structural Comparison :

- Backbone: Tomatidine, found in tomatoes (Solanum lycopersicum), shares a steroidal backbone but lacks the spirosolane system present in this compound.

- Functional Groups: Tomatidine has a hydroxyl group at C-3 and an amine group at C-22, distinguishing it from this compound’s ketone .

Functional Differences :

- Biological Roles: Tomatidine exhibits cholesterol-lowering and anticancer effects by modulating lipid metabolism. This compound’s bioactivities remain underexplored but may differ due to its unique ketone moiety .

- Synthesis: Tomatidine is synthesized via glycosylation of tomatidenol, whereas this compound requires oxidation of solasodine under stringent conditions .

Soladulcidine

Structural Alignment :

- Both compounds belong to the spirosolane family, but soladulcidine has a hydroxyl group at C-3 and a double bond in the steroidal ring, absent in this compound .

Functional Contrasts :

- Bioactivity: Soladulcidine shows insecticidal properties, while this compound’s ketone group may confer distinct interactions with biological targets .

Comparative Data Table

| Parameter | This compound | Solasodine | Tomatidine |

|---|---|---|---|

| Core Structure | Spirosolane with C-3 ketone | Spirosolane with C-3 hydroxyl | Steroid with C-3 hydroxyl |

| Molecular Formula | C₂₇H₄₁NO₂ | C₂₇H₄₃NO₂ | C₂₇H₄₅NO₂ |

| Natural Source | Solanum hainanense | Solanum spp. | Solanum lycopersicum |

| Key Bioactivity | Underexplored | Antitumor, antifungal | Cholesterol modulation |

| Synthetic Pathway | Oxidation of solasodine | Glycosylation of aglycone | Glycosylation of tomatidenol |

| Stability | High (ketone group) | Moderate | High |

| References |

Q & A

Q. What spectroscopic and chromatographic methods are most reliable for identifying and characterizing Solasodenone in novel plant extracts?

To confirm this compound’s identity, researchers should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) with high-resolution mass spectrometry (HR-MS) for structural elucidation. Chromatographic methods like HPLC-DAD or LC-MS/MS can validate purity and quantify concentrations. Cross-validate results with existing literature or reference standards, and document spectral discrepancies to address potential isomerism or impurities .

Q. How should researchers design experiments to assess this compound’s in vitro pharmacological activity while minimizing batch-to-batch variability?

Use standardized extraction protocols (e.g., Soxhlet or supercritical fluid extraction) with solvent purity controls. Include triplicate biological replicates and positive/negative controls (e.g., known inhibitors or agonists). For cell-based assays, characterize cell line authenticity and passage number. Pre-screen extracts for cytotoxicity using MTT assays to ensure observed effects are target-specific. Statistical power analysis should determine sample sizes to detect meaningful effect sizes .

Q. What are the critical steps for validating this compound’s stability under different storage conditions for long-term studies?

Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC at predefined intervals (e.g., 0, 1, 3, 6 months). Use mass spectrometry to identify degradation byproducts. Apply the Arrhenius equation to extrapolate shelf-life predictions. Document deviations from ICH guidelines for phytochemical stability .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic pathways to improve yield while addressing stereochemical challenges?

Employ computational chemistry tools (e.g., DFT calculations) to model reaction intermediates and transition states. Screen catalysts (e.g., chiral organocatalysts) and solvents using design-of-experiments (DoE) approaches. Validate stereoselectivity via X-ray crystallography or NOE NMR experiments. Compare green chemistry metrics (e.g., E-factor) across iterative synthetic routes to prioritize sustainability .

Q. What methodologies resolve contradictions in reported EC₅₀ values for this compound across different cell lines or assay conditions?

Conduct meta-analyses to identify confounding variables (e.g., cell viability assay type, solvent carriers like DMSO). Replicate key studies under harmonized protocols, controlling for oxygen tension, serum concentration, and incubation duration. Use Bland-Altman plots to assess inter-lab variability. Cross-reference with pharmacokinetic data to evaluate bioavailability-driven discrepancies .

Q. How should researchers design cross-disciplinary studies to investigate this compound’s dual mechanisms in neuroprotection and anti-inflammatory pathways?

Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling networks in primary microglia and neuronal co-cultures. Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify overlapping targets. Validate hypotheses using CRISPR/Cas9 knockouts or pharmacological inhibitors. Use Bayesian network modeling to infer causal interactions between pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s in vivo toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀ and NOAEL. Apply mixed-effects models to account for inter-animal variability. Include covariates like body weight and organ histopathology scores. For longitudinal data, employ repeated-measures ANOVA or survival analysis (Kaplan-Meier curves). Sensitivity analyses should test assumptions of normality and homoscedasticity .

Q. How can researchers leverage computational docking and molecular dynamics simulations to predict this compound’s off-target interactions?

Perform virtual screening against structural databases (e.g., PDB, ChEMBL) using AutoDock Vina or Schrödinger Suite. Validate docking poses with molecular dynamics (MD) simulations (100+ ns trajectories) to assess binding stability. Cross-validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR). Prioritize high-confidence targets for experimental validation .

Methodological Guidance

- Literature Review & Data Synthesis : Use systematic review frameworks (e.g., PRISMA) to aggregate evidence on this compound’s bioactivity. Employ tools like Covidence for screening and data extraction. Annotate contradictions using GRADE criteria for observational studies .

- Experimental Reproducibility : Adhere to ARRIVE guidelines for in vivo studies. Publish raw data (e.g., spectral files, dose-response curves) in repositories like Figshare or Zenodo. Include detailed SOPs in supplementary materials .

- Ethical & Safety Compliance : For human cell lines, document IRB approvals and consent protocols. Follow OECD guidelines for acute toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.